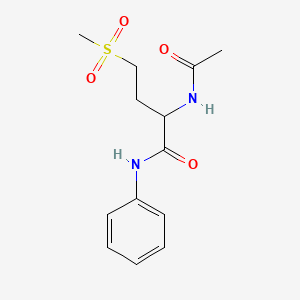

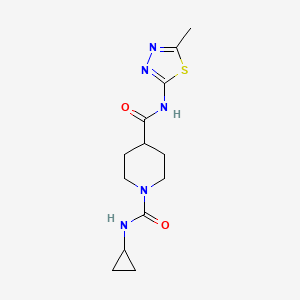

2-acetamido-4-methylsulfonyl-N-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-4-methylsulfonyl-N-phenylbutanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis. It was approved by the FDA in 1998, and since then, has been widely used in clinical settings.

Scientific Research Applications

Metabolic Pathways and Biological Impacts

The study of 2-acetamido-4-methylsulfonyl-N-phenylbutanamide and its derivatives has revealed various scientific research applications, particularly focusing on metabolic pathways and biological effects, excluding drug use, dosage, and side effects.

Metabolism and Conjugate Formation :

- Research has shown that sulfur-containing conjugates of xenobiotics, similar in structure to 2-acetamido-4-methylsulfonyl-N-phenylbutanamide, are formed through metabolism involving mercapturic acid and glucuronic acid conjugates. This process highlights the drug's metabolic pathways and its transformation into various analogs, emphasizing the role of intestinal microfloral metabolism and enterohepatic circulation (Rafter & Bakke, 1982).

pH Imaging Applications :

- The application of Good's buffers, including compounds structurally related to 2-acetamido-4-methylsulfonyl-N-phenylbutanamide, in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy demonstrates its potential in rapid NMR- and MRI-based pH measurements. This utilization showcases the chemical's role in enhancing diagnostic imaging techniques (Flavell et al., 2015).

Antimicrobial and Anticonvulsant Properties :

- Studies on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety related to 2-acetamido-4-methylsulfonyl-N-phenylbutanamide have demonstrated significant antimicrobial activities. This research outlines the compound's potential as a base for developing antimicrobial agents (Darwish et al., 2014).

- Functionalization of primary amino acid derivatives, including variations of 2-acetamido-4-methylsulfonyl-N-phenylbutanamide, has led to the discovery of potent anticonvulsants with pain-attenuating properties. This application highlights the compound's therapeutic potential beyond its basic chemical structure (King et al., 2011).

COX-2 Inhibition for Anti-Inflammatory Applications :

- The synthesis and evaluation of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potent COX-2 inhibitors present an interesting insight into the compound's application in developing anti-inflammatory drugs. These findings suggest that structurally related compounds can selectively inhibit the COX-2 isoform, offering potential for therapeutic application (Consalvi et al., 2015).

properties

IUPAC Name |

2-acetamido-4-methylsulfonyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-10(16)14-12(8-9-20(2,18)19)13(17)15-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZFAWJRPXNOMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-4-methylsulfonyl-N-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)

![7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627426.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2627435.png)

![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-(4-ethylpiperazin-1-yl)methanone;dihydrochloride](/img/structure/B2627440.png)

![6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627441.png)

![methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2627442.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(3-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2627443.png)